molecular formula C21H17F3N2O2 B2860234 N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-04-6

N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

Cat. No.: B2860234
CAS No.: 339025-04-6
M. Wt: 386.374
InChI Key: XPPHFCHFQHHJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide” is a chemical compound with the molecular formula C21H17F3N2O2 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Supramolecular Packing Motifs

The study of molecular structures similar to N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide reveals insights into novel supramolecular packing motifs. These structures showcase a conjunction of organizational motifs, forming a π-stack surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization that could be relevant for the design of columnar liquid crystals, potentially impacting materials science and nanotechnology applications (Lightfoot, Mair, Pritchard, & Warren, 1999).

Functionalization Reactions

Research into compounds with a structural basis in pyridinylmethyl benzenecarboxamide focuses on their functionalization reactions. One study highlights the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via the reaction with 2,3-diaminopyridine, leading to synthesized compounds with potential applications in drug design and development. These findings offer insight into the mechanisms of these reactions, which could inform the synthesis of new pharmacologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Structure Analysis

The analysis of crystal structures provides foundational knowledge for understanding molecular interactions and stability. Studies on derivatives of N-(pyridin-2-ylmethyl)benzamide reveal variations in the orientation of pyridine rings relative to the benzene ring, affecting molecular packing and potentially influencing material properties. This research contributes to the broader field of crystallography, aiding in the design of materials with specific physical characteristics (Artheswari, Maheshwaran, & Gautham, 2019).

Catalysis and Polymerization

Investigations into the catalytic activities of compounds structurally related to this compound have shown promising applications in heterogeneous catalysis. For instance, benzene-1,3,5-tricarboxamides (BTAs) derived from similar structural frameworks have been used to construct amide functionalized covalent organic frameworks (COFs) that serve as efficient catalysts for chemical reactions such as the Knoevenagel condensation (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Photocatalytic Degradation

Studies on related pyridine structures have explored their photocatalytic degradation, highlighting the potential for environmental applications. Specifically, the photocatalytic degradation of pyridine in water over TiO2 has been examined, demonstrating the rapid elimination of noxious chemicals. This research points to the use of similar compounds in the remediation of water pollutants, contributing to environmental protection efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Properties

IUPAC Name

N-benzyl-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)18-10-11-19(27)26(14-18)13-16-6-8-17(9-7-16)20(28)25-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPHFCHFQHHJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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